molecular formula C9H11N3O B1448914 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 1862877-05-1

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B1448914
CAS No.: 1862877-05-1
M. Wt: 177.2 g/mol
InChI Key: YGUBTCIYGDMDSC-UHFFFAOYSA-N
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Description

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine is a compound featuring a unique combination of furan and pyrazole rings, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N2O2\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2

This compound features a furan ring connected to a pyrazole moiety via an ethanamine linker, which contributes to its biological activity by providing multiple interaction sites with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various pyrazole derivatives, it was found that certain analogs showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameTarget BacteriaMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
2-(Furan-Pyrazol)S. aureusTBD

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. In one notable study, derivatives of pyrazole were assessed for their cytotoxic effects against several cancer cell lines using the MTT assay. The results demonstrated that some derivatives exhibited promising anticancer activity, with IC50 values significantly lower than those of standard chemotherapeutics .

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound CMCF-7 (Breast cancer)TBD
Compound DHeLa (Cervical cancer)TBD
2-(Furan-Pyrazol)A549 (Lung cancer)TBD

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the anti-inflammatory effects of pyrazole derivatives have been documented. The mechanism involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Compounds exhibiting this activity have shown potential in reducing inflammation in preclinical models .

The biological activity of this compound is largely attributed to its structural features that allow for interaction with various biological targets:

  • Enzyme Inhibition : The pyrazole moiety is known to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The furan ring can engage in π–π stacking interactions with aromatic residues in proteins, influencing receptor binding and activity.
  • Cellular Uptake : The ethanamine group may facilitate cellular uptake, enhancing bioavailability and efficacy.

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound:

  • Study on Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against various bacterial strains, demonstrating significant antibacterial properties comparable to established antibiotics .
  • Anticancer Screening : A focused library of pyrazole derivatives was screened for anticancer activity against multiple cell lines, revealing several candidates with potent cytotoxic effects .

Properties

IUPAC Name

2-[4-(furan-3-yl)pyrazol-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h1,4-7H,2-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUBTCIYGDMDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN(N=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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